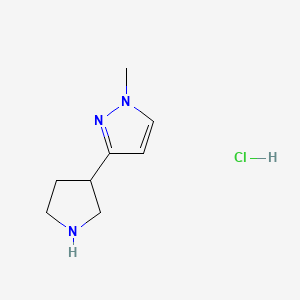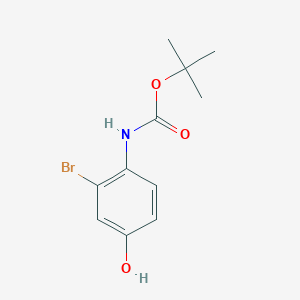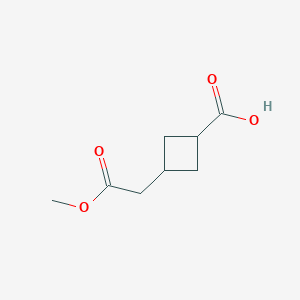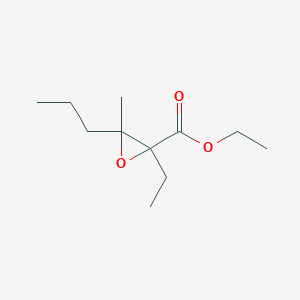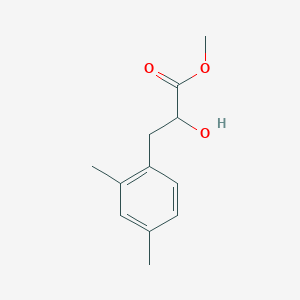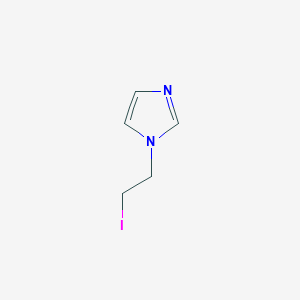
1-(2-Iodoethyl)-1h-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Iodoethyl)-1H-imidazole is an organic compound characterized by the presence of an imidazole ring substituted with an iodoethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(2-Iodoethyl)-1H-imidazole can be synthesized through several methods. One common approach involves the alkylation of imidazole with 2-iodoethanol. The reaction typically requires a base such as potassium carbonate and is conducted in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can facilitate large-scale production while maintaining product purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Iodoethyl)-1H-imidazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the iodoethyl group to an ethyl group, altering the compound’s properties.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or thiourea in solvents such as ethanol or acetonitrile.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
- Substituted imidazoles with various functional groups depending on the nucleophile used.
- Oxidized imidazole derivatives with hydroxyl or carbonyl groups.
- Reduced imidazole derivatives with simplified alkyl chains.
Aplicaciones Científicas De Investigación
1-(2-Iodoethyl)-1H-imidazole has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 1-(2-Iodoethyl)-1H-imidazole exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The iodoethyl group can participate in covalent bonding with nucleophilic sites on proteins, potentially altering their function. This interaction can modulate various biochemical pathways, leading to the compound’s observed biological activities.
Comparación Con Compuestos Similares
1-(2-Bromoethyl)-1H-imidazole: Similar structure but with a bromine atom instead of iodine.
1-(2-Chloroethyl)-1H-imidazole: Contains a chlorine atom, offering different reactivity and properties.
1-(2-Fluoroethyl)-1H-imidazole: Features a fluorine atom, often used in radiolabeling for imaging studies.
Uniqueness: 1-(2-Iodoethyl)-1H-imidazole is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential for forming covalent bonds with biological targets. This makes it particularly valuable in medicinal chemistry for designing molecules with specific biological activities.
Propiedades
Fórmula molecular |
C5H7IN2 |
|---|---|
Peso molecular |
222.03 g/mol |
Nombre IUPAC |
1-(2-iodoethyl)imidazole |
InChI |
InChI=1S/C5H7IN2/c6-1-3-8-4-2-7-5-8/h2,4-5H,1,3H2 |
Clave InChI |
XYXUGOUFBJRXND-UHFFFAOYSA-N |
SMILES canónico |
C1=CN(C=N1)CCI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


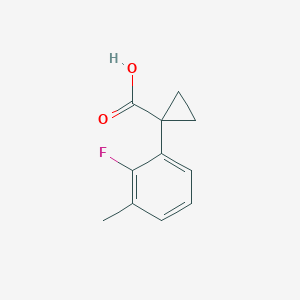
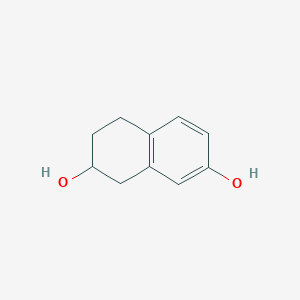
![[1-(Aminomethyl)cyclopropyl]methanesulfonylfluoridehydrochloride](/img/structure/B13572044.png)
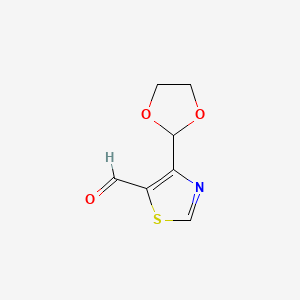
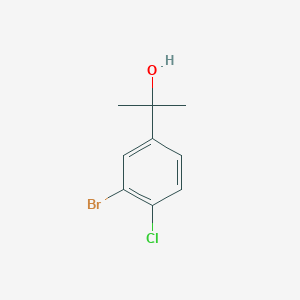
![(2S)-2-[[(2S)-3-methyl-2-sulfanylbutanoyl]amino]-3-(4-phenylphenyl)propanoic acid](/img/structure/B13572069.png)

